N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide
Description
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide is a synthetic acetamide derivative featuring a dihydroindenyl group, a propargylamine moiety, and a cyanoethyl substituent. This analysis focuses on its structural and functional parallels to compounds with documented properties.
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-12-20(13-17(21)19-11-5-10-18)16-9-8-14-6-3-4-7-15(14)16/h1,3-4,6-7,16H,5,8-9,11-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGMLNXYXTLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)NCCC#N)C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene moiety is synthesized through cyclization reactions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using propargyl halides under basic conditions.
Attachment of the Cyanoethyl Group: The cyanoethyl group is added through nucleophilic substitution reactions using cyanoethyl halides.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound may be utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group and indene moiety may play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The propynyl group may also contribute to the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Key Substituents
The target compound integrates three critical groups:
- Propargylamine : A terminal alkyne group that may participate in click chemistry or act as a hydrogen bond acceptor.
- Cyanoethyl: A polar group influencing solubility and electronic properties.
These groups are compared below with similar compounds (Table 1).
Table 1: Structural Comparison of Acetamide Derivatives
Physicochemical Properties
- Lipophilicity: The dihydroindenyl group (logP ~3.5 in ) increases lipophilicity compared to simpler acetamides . The cyanoethyl group (logP ~0.3) may counterbalance this, improving aqueous solubility.
- Molecular Weight : At ~280 Da, the target compound falls within the "drug-like" range, similar to ’s 276.68 Da analog .
Biological Activity
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a cyano group with an indene derivative and an acetamide backbone. This structural diversity may contribute to its biological activity.
Antiinflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, JMPR-01 , a related compound, demonstrated a marked reduction in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when tested at non-cytotoxic concentrations. The reduction of these cytokines suggests a potential mechanism for modulating inflammatory responses .
Table 1: Cytokine Inhibition by JMPR-01
| Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |
|---|---|---|
| 25 | 40 | 30 |
| 50 | 60 | 50 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various molecular targets associated with inflammation. These studies suggest that the compound may interact favorably with enzymes such as LT-A4-H , PDE4B , and iNOS , which are critical in inflammatory pathways .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds containing similar functional groups have shown the ability to scavenge free radicals, thereby reducing oxidative stress, which is linked to various chronic diseases .
Case Studies
In vivo studies using animal models have shown promising results for related compounds in reducing inflammation and pain. For instance, JMPR-01 was tested in CFA-induced paw edema models where it significantly reduced swelling comparable to dexamethasone, a standard anti-inflammatory drug .
Table 2: In Vivo Anti-inflammatory Activity of JMPR-01
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 50 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
